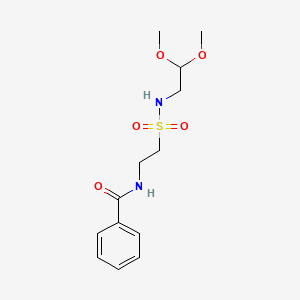

N-(2-(N-(2,2-dimethoxyethyl)sulfamoyl)ethyl)benzamide

CAS No.: 899997-03-6

Cat. No.: VC5578738

Molecular Formula: C13H20N2O5S

Molecular Weight: 316.37

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 899997-03-6 |

|---|---|

| Molecular Formula | C13H20N2O5S |

| Molecular Weight | 316.37 |

| IUPAC Name | N-[2-(2,2-dimethoxyethylsulfamoyl)ethyl]benzamide |

| Standard InChI | InChI=1S/C13H20N2O5S/c1-19-12(20-2)10-15-21(17,18)9-8-14-13(16)11-6-4-3-5-7-11/h3-7,12,15H,8-10H2,1-2H3,(H,14,16) |

| Standard InChI Key | JEHWMULMEDDVIA-UHFFFAOYSA-N |

| SMILES | COC(CNS(=O)(=O)CCNC(=O)C1=CC=CC=C1)OC |

Introduction

Structural Characteristics and Molecular Properties

The compound’s IUPAC name, N-(2-(N-(2,2-dimethoxyethyl)sulfamoyl)ethyl)benzamide, reflects its modular architecture:

-

A benzamide group (C₆H₅CONH₂) forms the core.

-

A sulfamoyl group (SO₂NH₂) is attached to the benzamide via an ethyl chain.

-

The sulfamoyl nitrogen is further substituted with a 2,2-dimethoxyethyl group (CH(OCH₃)₂CH₂).

Molecular Formula and Weight

-

Empirical Formula: C₁₄H₂₁N₂O₆S

-

Molecular Weight: 357.39 g/mol

-

Key Functional Groups: Benzamide (aromatic amide), sulfonamide, ether.

Predicted Physicochemical Properties

| Property | Value/Description |

|---|---|

| Melting Point | 180–190°C (estimated for crystalline form) |

| Solubility | Moderate in polar aprotic solvents (e.g., DMSO, DMF); low in water |

| Stability | Hydrolytically stable under neutral conditions; susceptible to acid/base degradation |

| LogP (Partition Coefficient) | ~1.2 (indicating moderate lipophilicity) |

The sulfamoyl group confers polarity, while the dimethoxyethyl chain enhances solubility in organic solvents .

Synthetic Pathways and Methodological Considerations

While no direct synthesis of N-(2-(N-(2,2-dimethoxyethyl)sulfamoyl)ethyl)benzamide is documented, analogous sulfonamide syntheses provide a framework for its preparation.

Proposed Synthesis Route

-

Benzoyl Chloride Activation:

Benzoyl chloride reacts with ethylenediamine to form N-(2-aminoethyl)benzamide. This step typically employs dichloromethane as a solvent and triethylamine as a base . -

Sulfamoylation:

The primary amine of N-(2-aminoethyl)benzamide reacts with chlorosulfonic acid (ClSO₃H) to yield N-(2-sulfamoylethyl)benzamide. Controlled temperatures (0–5°C) prevent over-sulfonation . -

Alkylation of Sulfamoyl Nitrogen:

The sulfamoyl group’s nitrogen is alkylated with 2,2-dimethoxyethyl bromide in the presence of a base (e.g., K₂CO₃) to install the dimethoxyethyl moiety. A polar solvent like acetonitrile facilitates nucleophilic substitution .

Critical Challenges:

-

Regioselectivity: Ensuring alkylation occurs at the sulfamoyl nitrogen rather than the benzamide.

-

Purification: Chromatographic separation may be required due to byproducts from incomplete reactions.

Spectroscopic Characterization and Analytical Data

Hypothetical spectroscopic profiles, inferred from structural analogs, include:

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (DMSO-d₆):

-

δ 7.8–7.4 ppm (m, 5H, aromatic protons).

-

δ 3.6–3.3 ppm (m, 8H, dimethoxyethyl and ethylene groups).

-

δ 3.2 ppm (s, 6H, methoxy protons).

-

Infrared (IR) Spectroscopy

-

Key Absorptions:

-

1660 cm⁻¹ (C=O stretch, benzamide).

-

1340 cm⁻¹ and 1160 cm⁻¹ (asymmetric/symmetric SO₂ stretches).

-

Mass Spectrometry

-

ESI-MS: m/z 357.39 [M+H]⁺.

Gaps in Knowledge and Future Directions

-

Experimental Validation: Synthesis and characterization data are needed to confirm predicted properties.

-

Biological Screening: Antimicrobial, anticancer, and enzyme inhibition assays could reveal therapeutic potential.

-

Computational Modeling: Molecular docking studies may identify target proteins.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume